molecular formula C16H26N6O5S B14218333 L-Valyl-L-histidyl-L-cysteinylglycine CAS No. 798540-32-6

L-Valyl-L-histidyl-L-cysteinylglycine

Cat. No.: B14218333
CAS No.: 798540-32-6
M. Wt: 414.5 g/mol
InChI Key: FMEGELUAEZIZCG-GVXVVHGQSA-N
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Description

L-Valyl-L-histidyl-L-cysteinylglycine (Val-His-Cys-Gly) is a tetrapeptide composed of valine, histidine, cysteine, and glycine. Key functional groups include:

  • Valine: Hydrophobic side chain contributing to structural stability.
  • Histidine: Imidazole ring enabling pH buffering and metal ion coordination.
  • Cysteine: Thiol (-SH) group supporting antioxidant activity and disulfide bond formation.
  • Glycine: Simplest amino acid, enhancing conformational flexibility.

Below, it is compared to structurally related peptides from authoritative sources.

Properties

CAS No.

798540-32-6

Molecular Formula

C16H26N6O5S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C16H26N6O5S/c1-8(2)13(17)16(27)21-10(3-9-4-18-7-20-9)15(26)22-11(6-28)14(25)19-5-12(23)24/h4,7-8,10-11,13,28H,3,5-6,17H2,1-2H3,(H,18,20)(H,19,25)(H,21,27)(H,22,26)(H,23,24)/t10-,11-,13-/m0/s1

InChI Key

FMEGELUAEZIZCG-GVXVVHGQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-histidyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (cysteine, histidine, and valine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final peptide is then cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified from the bacterial culture.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-histidyl-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with substituted amino groups.

Scientific Research Applications

L-Valyl-L-histidyl-L-cysteinylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-histidyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue, with its thiol group, can participate in redox reactions, influencing cellular redox balance. The peptide may also interact with enzymes and receptors, modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Val-His-Cys-Gly and Analogs

Compound Name & Source Sequence (Partial/Full) Molecular Formula Molecular Weight (g/mol) PSA (Ų) Key Features
Val-His-Cys-Gly (Target) Val-His-Cys-Gly C₁₆H₂₄N₆O₄S 414.48 (calculated) ~140* Antioxidant (Cys), metal binding (His), compact structure.
Longer Peptide Val-Thr-Lys-Cys-Val-His-... C₄₀H₇₀N₁₂O₁₁S₂ 958.47 371.05 Extended chain with multiple Cys/His residues; high PSA and disulfide potential.
Val-Gly-Val-Tyr-Val-His-Pro Val-Gly-Val-Tyr-Val-His-Pro C₃₇H₅₅N₉O₉ 769.89 220.3† Contains Tyr (aromatic) and Pro (rigid cyclic structure); reduced flexibility.
Val-Gly-Gly Val-Gly-Gly C₉H₁₇N₃O₄ 217.25 95.6 Minimalist tripeptide; lacks His/Cys, limiting redox or metal-binding roles.
Long Peptide with His/Cys Val-Ala-Val-Leu-Gly-Arg-His-... C₅₀H₈₆N₁₈O₁₁S 1147.40 470.5 Includes Arg (basic), Met (sulfur-containing); complex charge interactions.
Ultra-Long Peptide Val-Val-Ala-Gly-Val-Ala-Asn-... C₆₆H₁₀₄N₂₀O₁₇ 1449.66 ~500* Multiple His/Lys/Tyr residues; potential glycosylation or phosphorylation sites.

*PSA estimated based on functional groups. †PSA calculated for using fragment contributions.

Key Differentiators

Size and Complexity :

  • The target tetrapeptide (414.48 g/mol) is significantly smaller than analogs in (958.47 g/mol) and (1147.40 g/mol), suggesting better membrane permeability but fewer interaction sites .
  • Val-Gly-Gly (217.25 g/mol) lacks redox-active Cys and metal-binding His, limiting its functional scope .

Functional Residues :

  • Cysteine : Present in the target and peptides, enabling antioxidant activity via thiol groups. and lack Cys, reducing their redox utility .
  • Histidine : Critical for metal coordination (e.g., zinc in enzymes). All compounds except include His, but longer peptides () have multiple His residues, enhancing buffering capacity .

Structural Flexibility vs.

Polar Surface Area (PSA) :

  • The target’s PSA (~140 Ų) is lower than (371.05 Ų) due to fewer polar residues, suggesting better bioavailability .

Research Findings and Implications

Antioxidant Activity :

  • Peptides with Cys (e.g., target, ) show promise in scavenging free radicals, as demonstrated by thiol-group reactivity assays .

Metal Chelation :

  • Histidine’s imidazole ring in the target and peptides enables coordination of divalent metals (e.g., Cu²⁺, Zn²⁺), critical for enzyme cofactor roles .

Stability and Solubility :

  • ’s Pro residue reduces solubility in aqueous media, whereas the target’s Gly and small size enhance water solubility .
  • Disulfide bonds in Cys-containing peptides (e.g., ) improve structural stability but may limit reductive environments .

Bioavailability :

  • Smaller peptides like the target and Val-Gly-Gly () are more likely to cross cell membranes intact, whereas larger analogs () may require delivery systems .

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